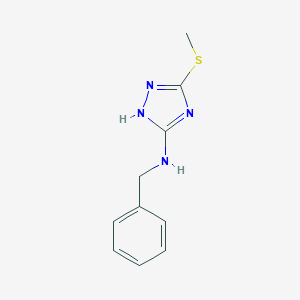

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

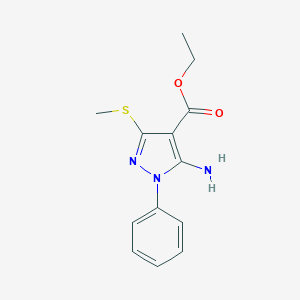

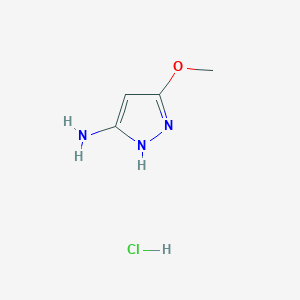

1H-1,2,4-Triazol-3-amine, 5-(methylthio)- is a type of organic compound known as a triazole, which is a five-membered aromatic ring with three nitrogen atoms . This compound has a molecular formula of C3H6N4S and a molecular weight of 130.1715 .

Molecular Structure Analysis

Triazoles are planar and aromatic, allowing them to participate in pi stacking interactions. They also have multiple nitrogen atoms that can act as hydrogen bond acceptors .Physical And Chemical Properties Analysis

This compound has a melting point of 130-133 °C and a boiling point of 393.7°C at 760 mmHg . It is a solid at room temperature and should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- 1H-1,2,4-Triazol-3-amines have been explored extensively in chemical synthesis. Notably, these compounds can undergo amination processes, forming corresponding 3-amino-1,2,4-triazines, which are crucial intermediates in various chemical reactions (Rykowski & Plas, 1982).

- A green, catalyst-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines has been developed. This approach is metal- and oxidant-free, highlighting its environmental benefits. Moreover, these synthesized compounds exhibit intriguing photophysical properties, suggesting potential applications in optical materials (Guo et al., 2021).

Photophysical Properties

- The fluorescence and aggregation-induced emission (AIE) properties of certain 1H-1,2,4-triazol-3-amines have been investigated, revealing their potential in organic chemistry, medicinal chemistry, and optical materials fields. This underscores the compound's relevance in developing materials with specific photophysical characteristics (Guo et al., 2021).

Antimicrobial Applications

- Synthesized derivatives of 1,2,4-Triazol compounds have been evaluated for their antimicrobial activities. Notably, some of these derivatives exhibit good to moderate activities against various microorganisms, indicating the potential of 1H-1,2,4-Triazol-3-amine compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Crystallographic Studies

- Crystallographic studies of 1H-1,2,4-Triazol-3-amine compounds have provided valuable insights into their structural properties. For instance, the analysis of tautomers, like 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, has revealed details about their planarity and the angles formed by phenyl and 1,2,4-triazole rings. Such studies are crucial for understanding the molecular basis of the compound's reactivity and interaction with other molecules (Dolzhenko et al., 2008).

Catalysis and Organic Synthesis

- Complexes involving 1,2,4-Triazol compounds have been explored for their catalytic properties. For instance, their application in transfer hydrogenation and oxidation reactions showcases the versatility of these compounds in facilitating chemical transformations, which is fundamental in organic synthesis and industrial chemistry (Saleem et al., 2014).

Antibacterial Studies

- Novel urea derivatives containing 1H-1,2,4-triazole and 3-(methylthio)-1H-1,2,4-triazole moieties have been synthesized and assessed for antibacterial action against a range of bacteria and fungi, indicating the potential pharmaceutical applications of these compounds (Choudhary et al., 2023).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its small size and polar characteristics suggest that it might be well-absorbed and could potentially cross biological membranes .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its biological targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific information about its targets and mode of action, it’s difficult to predict how these factors would affect the compound .

Propiedades

IUPAC Name |

N-benzyl-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-15-10-12-9(13-14-10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZXULLOQBQTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356823 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- | |

CAS RN |

88722-37-6 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)

![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)

![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)